3-Methoxybutan-2-one

描述

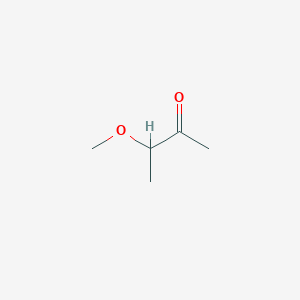

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methoxybutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(6)5(2)7-3/h5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPGPGQJLPODMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500533 | |

| Record name | 3-Methoxybutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17742-05-1 | |

| Record name | 3-Methoxybutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxybutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Methoxybutan-2-one: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. The information is curated for researchers, scientists, and professionals in drug development who may be interested in this compound as a sustainable solvent or a chemical intermediate. All quantitative data is summarized in clear, tabular format, and detailed experimental protocols for its synthesis and analysis are provided.

Chemical Properties and Structure

This compound, also known as 3-methoxy-2-butanone, is a ketone with a methoxy group substituent.[1] It has gained attention in the field of green chemistry as a bio-based and sustainable solvent alternative to conventional chlorinated solvents.[1][2][3]

Structural Information

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 102.13 g/mol [4][5] |

| Boiling Point | 134.3 °C at 760 mmHg |

| Density | 0.888 g/mL |

| Flash Point | 31.7 °C |

| Vapor Pressure | 8.13 mmHg at 25 °C |

| Refractive Index | 1.385 |

| Melting Point | Data not readily available |

| Solubility | Miscible with water and common organic solvents[6][7] |

Experimental Protocols

Synthesis of this compound

A sustainable, one-step, solvent-free synthesis of this compound can be achieved through the methylation of acetoin using dimethyl carbonate, with p-toluenesulfonic acid as a catalyst.[1][2][4]

Materials:

-

Acetoin (3-hydroxybutan-2-one)

-

Dimethyl carbonate (DMC)

-

p-Toluenesulfonic acid monohydrate (PTSA)

-

High-pressure reactor

-

Magnetic stirrer and hot plate

-

Ice bath

-

Filtration apparatus

-

Vigreux distillation column

Procedure:

-

To a high-pressure reactor, add acetoin (100 g, 1.09 mol), p-toluenesulfonic acid monohydrate (10.4 g, 5 mol%), dimethyl carbonate (92 mL, 1.09 mol), and a magnetic stirring bar.[2]

-

Seal the reactor and heat the mixture to 160 °C with stirring for 2 hours.[2]

-

After the reaction is complete, immediately cool the reactor in an ice bath.[2]

-

Remove the byproduct, methanol, by evaporation.[2]

-

Filter the crude reaction mixture.[2]

-

Purify the filtrate by gentle rectification using a Vigreux distillation column to yield this compound as a colorless liquid.[2] This process typically results in an isolated yield of 85% with a purity of 99% as determined by Gas Chromatography (GC).[2][4]

Analytical Methods

Instrumentation:

-

Agilent 6890N Gas Chromatograph with a flame ionization detector (GC-FID)

-

ZB5HT capillary column (30 m x 250 mm x 0.25 mm)

Procedure:

-

Sample Preparation: Prepare a sample by dissolving 30 mg of the product mixture in 1.5 mL of dichloromethane (DCM).[4]

-

GC Method:

Procedure:

-

Sample Preparation: Dissolve approximately 100 mg of the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 300 MHz or 400 MHz).

-

Data Processing: Process the acquired data using appropriate NMR software. The chemical shifts are typically referenced to the residual solvent peak.

Visualizations

Chemical Structure

Caption: 2D Structure of this compound

Synthesis and Purification Workflow

Caption: Synthesis and Purification Workflow

References

- 1. This compound | 17742-05-1 | Benchchem [benchchem.com]

- 2. This compound as a sustainable bio-based alternative to chlorinated solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. This compound | C5H10O2 | CID 12500500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. celanese.com [celanese.com]

- 7. atamankimya.com [atamankimya.com]

Spectroscopic Profile of 3-Methoxybutan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxybutan-2-one (C₅H₁₀O₂), a ketone and ether functionalized organic compound.[1] This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| 2.14 | Singlet | 3H | CH₃ (Ketone) |

| 3.68 | Quartet | 1H | CH |

| 1.27 | Doublet | 3H | CH-CH₃ |

| 3.33 | Singlet | 3H | O-CH₃ |

Solvent: CDCl₃ Reference: BenchChem[1]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Due to the limited availability of experimental data, predicted chemical shifts from spectral databases are provided below.

| Chemical Shift (δ) [ppm] | Assignment |

| 209.0 | C=O (Ketone) |

| 81.0 | CH |

| 58.0 | O-CH₃ |

| 27.0 | CH₃ (Ketone) |

| 15.0 | CH-CH₃ |

Note: These are predicted values and may vary slightly from experimental results.

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2840 | Strong | C-H stretch (alkane) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1100 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Assignment (Probable Fragment) |

| 102 | Moderate | [M]⁺ (Molecular Ion) |

| 59 | High | [CH(OCH₃)CH₃]⁺ |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred into a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is employed to simplify the spectrum.

-

A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

A drop of neat this compound is placed directly onto the surface of an Attenuated Total Reflectance (ATR) crystal or between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

A background spectrum of the clean ATR crystal or salt plates is recorded.

-

The sample spectrum is then acquired over a typical range of 4000-400 cm⁻¹.

-

Multiple scans are averaged to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

Electron Ionization (EI) is commonly used, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Instrumentation and Parameters:

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates the primary fragmentation pathways of this compound in an electron ionization mass spectrometer.

Caption: Key MS Fragmentation of this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methoxybutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methoxybutan-2-one, a bio-based solvent with growing significance in sustainable chemistry. The document details a one-step, solvent-free synthetic protocol, offering high yield and purity. Furthermore, it outlines the key analytical techniques and corresponding data for the unequivocal identification and characterization of the compound. This guide is intended to serve as a practical resource for researchers and professionals in organic synthesis, drug development, and green chemistry.

Introduction

This compound (MO), a ketone with the chemical formula C₅H₁₀O₂, is gaining attention as a sustainable and environmentally benign alternative to conventional chlorinated solvents.[1][2] Its bio-based origin and favorable safety profile make it an attractive option for a variety of applications, including organic synthesis and pharmaceutical development.[1][2] This guide presents a detailed methodology for its synthesis and a thorough analysis of its physicochemical and spectroscopic properties.

Synthesis of this compound

A highly efficient and environmentally friendly synthesis of this compound involves the methylation of acetoin (3-hydroxybutan-2-one) using dimethyl carbonate (DMC), catalyzed by p-toluenesulfonic acid (PTSA).[1][3] This one-step, solvent-free process aligns with the principles of green chemistry by offering improved atom economy and process mass intensity.[1]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

Acetoin (100 g, 1.09 mol)

-

Dimethyl carbonate (92 mL, 1.09 mol)

-

p-Toluenesulfonic acid monohydrate (10.4 g, 5 mol%)

Procedure:

-

Combine acetoin, dimethyl carbonate, and p-toluenesulfonic acid monohydrate in a high-pressure reactor equipped with a magnetic stirring bar.[3]

-

Seal the reactor and heat the mixture to 160 °C with stirring for 2 hours.[3]

-

After the reaction is complete, immediately cool the reactor in an ice-bath.[3]

-

Filter the crude reaction mixture.[2]

-

Purify the filtrate by Vigreux distillation to obtain this compound as a colorless liquid.[2]

Expected Outcome:

Characterization of this compound

The structural integrity and purity of the synthesized this compound are confirmed through a combination of spectroscopic and physical property measurements.

Logical Relationship of Characterization Techniques

Caption: Interrelation of techniques for compound characterization.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol [4] |

| CAS Number | 17742-05-1[1][4] |

| Appearance | Colorless liquid[2] |

| Purity (by GC) | 99%[2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the definitive identification of this compound.

The ¹H NMR spectrum provides detailed information about the hydrogen environments within the molecule.

Experimental Protocol:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: Chloroform-d (CDCl₃)

¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 1.27 | Doublet (d) | 3H | 6.96 | CH₃-CH |

| 2.14 | Singlet (s) | 3H | - | CH₃-C=O |

| 3.33 | Singlet (s) | 3H | - | O-CH₃ |

| 3.68 | Quartet (q) | 1H | 6.60 | CH₃-CH |

Data sourced from RSC Advances, 2021, 11, 39412–39419.[2][3]

GC-MS is employed to determine the molecular weight and fragmentation pattern, further confirming the compound's identity and assessing its purity.

Experimental Protocol:

-

Ionization: Electron Ionization (70 eV)

Mass Spectrometry Data:

| m/z | Interpretation |

| 102 | Molecular Ion (M⁺) |

| 59 | Base Peak |

| 43 | Fragment |

Data sourced from RSC Advances, 2021, 11, 39412–39419.[2][3]

Conclusion

This technical guide has detailed a robust and sustainable method for the synthesis of this compound and has provided a comprehensive set of characterization data essential for its unequivocal identification. The presented protocols and data serve as a valuable resource for researchers and professionals engaged in chemical synthesis and analysis, particularly those with an interest in green and sustainable chemistry. The straightforward synthesis and well-defined analytical profile of this compound facilitate its broader adoption in various scientific and industrial applications.

References

3-Methoxybutan-2-one CAS number and physical constants

An In-depth Technical Guide to 3-Methoxybutan-2-one

This guide provides a comprehensive overview of this compound, a compound of increasing interest to researchers and drug development professionals due to its potential as a sustainable, bio-based solvent.[1][2]

Chemical Identity

This compound, also known as 3-methoxy-2-butanone, is a ketone with the molecular formula C₅H₁₀O₂.[1][3] It is recognized for its utility as an environmentally friendly alternative to conventional chlorinated solvents.[1]

| Identifier | Value | Reference |

| CAS Number | 17742-05-1 | [1][3][4] |

| Molecular Formula | C₅H₁₀O₂ | [1][3][4] |

| Molecular Weight | 102.13 g/mol | [1][3][4][5] |

| IUPAC Name | This compound | [4] |

| InChI Key | DLPGPGQJLPODMY-UHFFFAOYSA-N | [1][4] |

| Synonyms | 3-methoxy-2-butanone | [1][3][4] |

Physical and Chemical Properties

The physical and chemical properties of this compound contribute to its effectiveness as a solvent.[1] It possesses moderate polarity due to the presence of both a ketone and an ether functional group.[1]

| Property | Value |

| PSA (Polar Surface Area) | 26.30 Ų |

| LogP | 0.61030 |

Experimental Protocols

Synthesis of this compound

A sustainable and efficient synthesis of this compound has been developed, emphasizing green chemistry principles.[1][2]

Methodology: The synthesis is a one-step, solvent-free process involving the methylation of acetoin (3-hydroxybutan-2-one) using dimethyl carbonate (DMC).[1][2] This reaction is typically catalyzed by p-toluenesulfonic acid (PTSA).[1][2]

Procedure:

-

Combine acetoin and dimethyl carbonate in a reaction vessel.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

The reaction proceeds without the need for an additional solvent.

-

Following the reaction, the crude mixture is filtered.

-

Methanol, a byproduct, is removed by evaporation.[2]

-

The final product, this compound, is isolated and purified by a Vigreux distillation column, resulting in a colorless liquid with a purity of 99% as determined by Gas Chromatography (GC).[2]

Structural Elucidation

The structure of this compound is confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is a key technique for identifying the different hydrogen environments within the molecule.[1]

-

The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).[1][2]

-

Characteristic signals in the ¹H NMR spectrum confirm the presence of the methyl ketone group, the methoxy group, and the methine proton adjacent to the methoxy and carbonyl groups.[1] The reported ¹H NMR data is: δ = 1.27 (d, J = 6.96 Hz, 3H), 2.14 (s, 3H), 3.33 (s, 3H), 3.68 (q, J = 6.60 Hz, 1H) ppm.[2]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC-MS analysis provides further confirmation of the molecular weight and fragmentation pattern. The mass spectrum shows the molecular ion peak (M+) at m/z = 102.[2]

Applications in Organic Synthesis

This compound has been successfully employed as a bio-based solvent in various organic transformations, demonstrating its potential to replace hazardous chlorinated solvents like dichloromethane.[1][2]

Key Applications:

-

Friedel-Crafts Acylation: It has been used as a solvent in Friedel-Crafts acylation reactions, achieving yields comparable to those obtained in dichloromethane.[2]

-

N-alkylation Reactions: The compound has also proven to be a suitable solvent for N-alkylation reactions.[2]

Safety and Environmental Profile

Research indicates a favorable environmental and safety profile for this compound.[1]

-

Peroxide Formation: It exhibits a low potential for forming peroxides.[2]

-

Mutagenicity: It has returned a negative result in the Ames mutagenicity test.[2]

-

Hazards: According to the Globally Harmonized System (GHS), it is classified as a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[4]

Visualized Workflows

Caption: Synthesis workflow for this compound.

References

- 1. This compound | 17742-05-1 | Benchchem [benchchem.com]

- 2. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 3. Page loading... [guidechem.com]

- 4. This compound | C5H10O2 | CID 12500500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (3R)-3-methoxybutan-2-one | C5H10O2 | CID 89694689 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling 3-Methoxybutan-2-one: A Synthetic Compound with Bio-based Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxybutan-2-one, a ketone with the chemical formula C₅H₁₀O₂, has garnered attention in recent years, primarily as a sustainable, bio-based solvent alternative to hazardous chlorinated solvents. While its precursor, acetoin (3-hydroxybutan-2-one), is a well-known natural product of fermentation, extensive research has not revealed significant natural sources of this compound itself. Its "discovery" is therefore more accurately a story of its chemical synthesis and characterization. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and analytical methodologies related to this compound, with a contextual understanding of its relationship to the natural world through its precursor, acetoin.

Discovery and Synthesis

The discovery of this compound is rooted in synthetic organic chemistry rather than isolation from natural products. A significant development in its synthesis is a sustainable, one-step, solvent-free process involving the methylation of acetoin.[1] This method aligns with the principles of green chemistry by offering improved process mass intensity and atom economy compared to traditional synthetic routes.[1]

Key Synthetic Pathway: Methylation of Acetoin

The primary and most efficient synthesis of this compound involves the methylation of acetoin using dimethyl carbonate (DMC), often catalyzed by an acid such as p-toluenesulfonic acid (PTSA).[1]

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on reported sustainable synthesis methods.

Materials:

-

Acetoin (3-hydroxybutan-2-one)

-

Dimethyl carbonate (DMC)

-

p-Toluenesulfonic acid (PTSA)

-

High-pressure reactor with magnetic stirring

-

Ice bath

-

Filtration apparatus

-

Vigreux distillation column

Procedure:

-

Combine acetoin, dimethyl carbonate, and a catalytic amount of p-toluenesulfonic acid in a high-pressure reactor equipped with a magnetic stirrer.

-

Seal the reactor and heat the mixture to 160°C with continuous stirring for approximately 2 hours.

-

After the reaction period, rapidly cool the reactor in an ice bath.

-

Filter the crude reaction mixture to remove the catalyst.

-

Purify the filtrate via fractional distillation using a Vigreux column to isolate this compound.

Natural Occurrence: A Notable Absence

Despite extensive searches of scientific literature, there is a lack of evidence for the significant natural occurrence of this compound. While its chemical precursor, acetoin, is a common volatile compound found in a wide variety of fermented foods and beverages, the methoxylated derivative appears to be primarily a product of chemical synthesis.

Natural Occurrence of the Precursor: Acetoin

Acetoin is a well-documented natural product, biosynthesized by various microorganisms, plants, and even some insects and higher animals.[2][3] It is a key flavor component in many fermented dairy products, alcoholic beverages, and other fermented foods.[2][3] The biosynthesis of acetoin typically follows the butanediol pathway, starting from pyruvate.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid with the molecular formula C₅H₁₀O₂.[1] Its identity and purity are typically confirmed using a combination of analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₂ | [4] |

| Molecular Weight | 102.13 g/mol | [4] |

| CAS Number | 17742-05-1 | [4] |

| IUPAC Name | This compound | [4] |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure by identifying the different proton environments within the molecule, including the methyl ketone, methoxy group, and the methine proton.[1]

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is crucial for assessing the purity of this compound and confirming its molecular weight through the mass-to-charge ratio of the molecular ion.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic functional groups present, notably the ketone (C=O) and ether (C-O-C) stretching vibrations.

Applications and Future Perspectives

The primary interest in this compound lies in its application as a sustainable, bio-based solvent.[1] Its properties make it a potential replacement for chlorinated solvents like dichloromethane (DCM) in various chemical transformations.[1] Further research is focused on expanding its applications in green chemistry and as a building block in organic synthesis. Given that it is a chiral molecule, it also holds potential as a precursor in asymmetric synthesis.[1]

Conclusion

References

- 1. This compound | 17742-05-1 | Benchchem [benchchem.com]

- 2. Analysis of Volatile Compounds during Food Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Volatile Compounds in Milks Fermented Using Traditional Starter Cultures and Probiotics Based on Odor Activity Value and Chemometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Thermochemical Profile of 3-Methoxybutan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical data for 3-Methoxybutan-2-one (CAS No: 17742-05-1). Despite its growing interest as a sustainable, bio-based solvent, a thorough review of scientific literature reveals a notable absence of experimentally determined thermochemical properties such as enthalpy of formation, entropy, and heat capacity for this specific compound.[1][2] This document summarizes the known physical and chemical properties of this compound, outlines the standard experimental and computational methodologies that would be employed for the determination of its thermochemical data, and presents relevant data from structurally similar compounds to provide context for researchers. The synthesis pathway and general thermochemical investigation workflows are also visualized to aid in conceptual understanding.

Introduction

This compound, an organic compound with the molecular formula C₅H₁₀O₂, is gaining attention in the field of green chemistry as a potential replacement for conventional chlorinated solvents.[3] Its synthesis from bio-based feedstocks like acetoin (3-hydroxybutan-2-one) positions it as a sustainable alternative in various chemical applications.[3] A fundamental understanding of the thermochemical properties of this compound is crucial for its application in process design, safety assessments, and computational modeling of reaction kinetics and thermodynamics.

This guide serves to consolidate the current knowledge on the thermochemistry of this compound, highlight the existing data gaps, and provide researchers with the necessary theoretical framework and experimental protocols for future investigations.

Physicochemical Properties of this compound

While direct experimental thermochemical data is not available, basic physicochemical properties have been reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₂ | [1] |

| Molecular Weight | 102.13 g/mol | [1] |

| CAS Number | 17742-05-1 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-methoxy-2-butanone | [1] |

Thermochemical Data

A comprehensive search of available literature and databases did not yield any experimentally determined thermochemical data for this compound. This represents a significant data gap for a compound with potential for wide industrial use.

For the purpose of providing context, the following table presents computationally derived thermochemical data for the structurally related, but distinct, compound 3-methoxybutan-2-ol . It is imperative to note that these values are not for this compound and should be used with caution as estimations.

Table 3.1: Calculated Thermochemical Properties of 3-Methoxybutan-2-ol (CAS 53778-72-6)

| Property | Value | Unit | Source (Method) |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -255.48 | kJ/mol | Joback Calculated |

| Enthalpy of Formation (Gas, ΔfH°gas) | -441.54 | kJ/mol | Joback Calculated |

| Enthalpy of Fusion (ΔfusH°) | 6.94 | kJ/mol | Joback Calculated |

| Enthalpy of Vaporization (ΔvapH°) | 45.04 | kJ/mol | Joback Calculated |

Experimental Protocols for Thermochemical Data Determination

For researchers aiming to fill the existing data gap, the following are detailed methodologies for the experimental determination of key thermochemical properties, based on standard practices for similar organic compounds.[4][5]

Enthalpy of Combustion and Formation

The standard molar enthalpy of formation in the condensed phase, ΔfH°m(cr or l), can be derived from the standard molar enthalpy of combustion, ΔcH°m.

Experimental Technique: Static Bomb Combustion Calorimetry

-

Sample Preparation: A precisely weighed pellet of the liquid this compound, enclosed in a sealed polyethylene ampoule, is placed in a silica crucible.

-

Calorimeter Setup: The crucible is positioned in a static bomb calorimeter. A cotton thread fuse is attached to a platinum ignition wire and placed in contact with the sample.

-

Combustion: The bomb is charged with high-purity oxygen to a pressure of approximately 3.04 MPa. A known amount of distilled water is added to the bomb to ensure saturation of the final gaseous products. The calorimeter is then filled with a known mass of water and brought to a constant temperature (e.g., 298.15 K). The sample is ignited by passing a current through the platinum wire.

-

Data Acquisition: The temperature of the water in the calorimeter is monitored over time. The adiabatic temperature change is determined and corrected for heat exchange.

-

Calibration: The energy equivalent of the calorimeter is determined by the combustion of a certified standard, such as benzoic acid.

-

Calculation: The standard molar enthalpy of combustion is calculated from the energy equivalent of the calorimeter and the corrected temperature rise. The standard molar enthalpy of formation is then derived using Hess's law, requiring the standard enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)).

Enthalpy of Vaporization/Sublimation

The enthalpy of phase transition from a condensed phase (liquid or solid) to the gaseous phase is a critical parameter.

Experimental Technique: Calvet Microcalorimetry

-

Apparatus: A high-temperature Calvet microcalorimeter is used to measure the heat flow associated with vaporization.

-

Sample Preparation: A small, accurately weighed amount of this compound is placed in a Knudsen effusion cell. The cell has a small orifice of known area.

-

Measurement: The effusion cell is introduced into the calorimeter at a constant temperature. The heat absorbed during the vaporization of the sample as it effuses into a vacuum is measured.

-

Data Analysis: The standard molar enthalpy of vaporization, ΔlgH°m, is determined from the measured heat flow and the mass of the sample that has vaporized. Measurements are typically performed over a range of temperatures.

Computational Protocols for Thermochemical Data Estimation

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties.

Computational Method: G3(MP2)//B3LYP

High-level ab initio calculations, such as the G3(MP2)//B3LYP composite method, can be employed to predict gas-phase enthalpies of formation.[5]

-

Geometry Optimization: The molecular geometry of this compound is optimized using Density Functional Theory (DFT) with the B3LYP functional and a suitable basis set (e.g., 6-31G(d)).

-

Vibrational Frequencies: The vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry using methods such as QCISD(T) and MP2 with larger basis sets.

-

Composite Energy Calculation: The final G3(MP2) energy is calculated by combining the results of these calculations with empirical higher-level corrections.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is determined using an atomization or isodesmic reaction scheme, which helps to cancel out systematic errors in the calculations.

Visualizations

Synthesis of this compound

The following diagram illustrates the one-step, solvent-free synthesis of this compound from acetoin and dimethyl carbonate.[3]

Caption: Synthesis pathway of this compound.

Thermochemical Investigation Workflow

This diagram illustrates the logical relationship between experimental and computational approaches to determining the thermochemical properties of a compound like this compound.

Caption: Workflow for thermochemical analysis.

Conclusion and Future Outlook

This compound presents itself as a promising green solvent, yet the lack of fundamental experimental thermochemical data hinders its full potential for industrial application and academic research. This guide has highlighted this critical data gap and provided the established experimental and computational protocols necessary for its determination. It is strongly recommended that future research efforts be directed towards the experimental measurement of the enthalpy of formation, heat capacity, and entropy of this compound. Such data would not only be invaluable for process engineering and safety but would also serve as a crucial benchmark for validating and refining computational thermochemistry models for this important class of bio-derived molecules.

References

Quantum Chemical Calculations for 3-Methoxybutan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 3-Methoxybutan-2-one. Due to the limited availability of specific experimental and computational data for this compound in publicly accessible literature, this guide leverages data from analogous compounds and established computational chemistry principles to present a representative analysis. The methodologies, data interpretation, and theoretical framework detailed herein are intended to serve as a practical reference for researchers engaged in the computational study of small organic molecules, particularly those relevant to solvent chemistry and drug development.

Introduction

This compound (C₅H₁₀O₂) is a ketone with an adjacent ether functional group, making it a molecule of interest in various chemical contexts, including as a green solvent.[1] Understanding its molecular properties at a quantum level is crucial for predicting its behavior in different chemical environments, its reactivity, and its potential interactions with biological systems. Quantum chemical calculations offer a powerful, non-experimental approach to gain insights into the conformational landscape, vibrational spectra, and electronic characteristics of such molecules.

This guide will outline the typical workflow for performing quantum chemical calculations, present representative data for key molecular properties, and provide the theoretical background for the computational methods employed.

Computational Methodology Workflow

A typical workflow for the quantum chemical calculation of a small organic molecule like this compound is depicted below. This process begins with the initial input of the molecular structure and progresses through geometry optimization and the calculation of various properties.

References

An In-depth Technical Guide to the Solubility of 3-Methoxybutan-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-methoxybutan-2-one (MO), a bio-based solvent gaining attention as a sustainable alternative to traditional chlorinated solvents.[1][2][3] This document details its solubility in various organic solvents, outlines experimental protocols for solubility determination, and provides theoretical models for predicting its miscibility.

Introduction to this compound

This compound, with the chemical formula C₅H₁₀O₂, is a ketone that features a butanone backbone with a methoxy group attached to the third carbon.[1] It is recognized for its moderate polarity and its potential as an environmentally benign solvent in various chemical applications, including Friedel-Crafts acylation and N-alkylation reactions.[1][2][3] Its favorable safety profile, including a low potential for peroxide formation and negative results in Ames mutagenicity tests, further enhances its appeal in research and industrial settings.[2][3]

Solubility Data

Below is a summary of the expected solubility of this compound in several common organic solvents, based on its properties and related chemical principles.

| Organic Solvent | Chemical Formula | Polarity | Expected Solubility |

| Methanol | CH₃OH | Polar Protic | Miscible |

| Ethanol | C₂H₅OH | Polar Protic | Miscible |

| Acetone | C₃H₆O | Polar Aprotic | Miscible |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Miscible |

| Toluene | C₇H₈ | Non-polar | Likely Miscible |

| Hexane | C₆H₁₄ | Non-polar | Limited Miscibility Expected |

Theoretical Solubility Parameters

For a more nuanced understanding of its solubility, Hansen Solubility Parameters (HSPs) and Kamlet-Taft solvatochromic parameters provide a predictive framework.

3.1. Hansen Solubility Parameters (HSPs)

HSPs are a valuable tool for predicting the miscibility of a solvent and a solute. They are based on the principle that "like dissolves like" and quantify this through three parameters:

-

δD (Dispersion): Energy from dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The Hansen Solubility Parameters for this compound are presented below.[1]

| Parameter | Value (MPa½) |

| δD (Dispersion) | 16.2 |

| δP (Polar) | 8.4 |

| δH (Hydrogen Bonding) | 6.0 |

These parameters indicate that this compound is a solvent of medium polarity with a moderate hydrogen bonding capability, positioning it as a suitable replacement for solvents like dichloromethane.[1] The similarity of HSPs between two substances suggests a higher likelihood of miscibility.

3.2. Kamlet-Taft Solvatochromic Parameters

Kamlet-Taft parameters offer insights into specific solvent-solute interactions that govern the dissolution process.

-

α (Hydrogen Bond Donating Ability): A measure of the solvent's ability to donate a proton in a solvent-solute hydrogen bond.

-

β (Hydrogen Bond Accepting Ability): A measure of the solvent's ability to accept a proton in a solvent-solute hydrogen bond.

-

π* (Dipolarity/Polarizability): An index of the solvent's polarity and polarizability.

The Kamlet-Taft parameters for this compound are as follows:[1]

| Parameter | Value |

| α | 0.09 |

| β | 0.16 |

| π* | 0.72 |

The π* value is comparable to that of acetone, indicating moderate polarity.[1] The low β value suggests a reduced capacity to accept hydrogen bonds, a characteristic similar to chlorinated solvents.[1]

Experimental Protocols for Solubility Determination

A precise experimental protocol for determining the solubility of this compound has not been detailed in the available literature. However, a standard and reliable methodology, the static equilibrium method , can be employed. This method involves equilibrating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

4.1. General Experimental Protocol: Static Equilibrium Method

-

Sample Preparation: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This duration can range from several hours to days, depending on the solvent and solute.

-

Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to stand undisturbed for a period to allow the undissolved solute to settle, leaving a clear, saturated supernatant.

-

Sampling and Analysis: A sample of the clear supernatant is carefully withdrawn using a syringe fitted with a filter to prevent the transfer of any solid particles. The concentration of this compound in the sample is then determined using an appropriate analytical technique, such as:

-

Gas Chromatography (GC): A highly accurate method for determining the concentration of volatile compounds. A calibration curve would first be established using standard solutions of known concentrations.

-

High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile solutes or when derivatization is preferred for analysis.

-

Gravimetric Analysis: The solvent from a known mass or volume of the saturated solution is evaporated, and the mass of the remaining solute is measured. This method is straightforward but may be less accurate for volatile solutes.

-

-

Data Reporting: The solubility is typically reported in units of grams per 100 mL of solvent ( g/100 mL), mole fraction (χ), or molarity (mol/L) at the specified temperature.

Visualizations

5.1. Logical Workflow for Solvent Selection using Hansen Solubility Parameters

The following diagram illustrates the logical workflow for selecting a suitable solvent for a given solute based on their Hansen Solubility Parameters.

References

An In-Depth Technical Guide to the Chirality and Stereochemistry of 3-Methoxybutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybutan-2-one, a chiral ketone, is a molecule of growing interest in various chemical fields. Its stereochemical properties are of paramount importance, particularly in the development of pharmaceuticals and other bioactive molecules where enantiomeric purity can dictate efficacy and safety. This technical guide provides a comprehensive overview of the chirality and stereochemistry of this compound, including its synthesis, stereoisomers, and methods for enantiomeric analysis.

Stereochemistry of this compound

This compound possesses a single stereocenter at the C3 position, giving rise to a pair of enantiomers: (R)-3-methoxybutan-2-one and (S)-3-methoxybutan-2-one. These stereoisomers are non-superimposable mirror images of each other and exhibit identical physical properties, with the exception of their interaction with plane-polarized light.

Figure 1: Enantiomers of this compound.

Physicochemical and Spectroscopic Data

While extensive experimental data for the individual enantiomers are not widely published, the properties of the racemic mixture have been characterized.

| Property | (R)-3-Methoxybutan-2-one | (S)-3-Methoxybutan-2-one | Racemic this compound |

| Molecular Formula | C₅H₁₀O₂ | C₅H₁₀O₂ | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol | 102.13 g/mol | 102.13 g/mol [1] |

| Specific Rotation ([α]D) | Not Reported in Literature | Not Reported in Literature | 0° (by definition) |

Spectroscopic Data for Racemic this compound:

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.27 (d, J=6.96 Hz, 3H), 2.14 (s, 3H), 3.33 (s, 3H), 3.68 (q, J=6.60 Hz, 1H)[2] |

| ¹³C NMR (CDCl₃) | Data not explicitly found for this compound, but expected to show 5 distinct signals. |

| IR (Infrared Spectroscopy) | Specific spectrum not found, but expected to show characteristic C=O and C-O stretching frequencies. |

| Mass Spectrometry (GC-MS) | m/z: 102 (M+), 59 (100), 43[2] |

Synthesis of this compound

The synthesis of racemic this compound can be achieved through the methylation of acetoin (3-hydroxybutan-2-one).

Experimental Protocol: Synthesis of Racemic this compound[2]

-

Materials: Acetoin, dimethyl carbonate (DMC), p-toluenesulfonic acid (PTSA).

-

Procedure:

-

In a high-pressure reactor, combine acetoin, dimethyl carbonate, and a catalytic amount of p-toluenesulfonic acid.

-

Seal the reactor and heat the mixture with stirring.

-

After the reaction is complete, cool the reactor in an ice bath.

-

Filter the crude reaction mixture.

-

Purify the product by distillation to obtain this compound as a colorless liquid.

-

Figure 2: Workflow for the synthesis of racemic this compound.

Stereoselective Synthesis and Resolution

Obtaining enantiomerically pure this compound requires either stereoselective synthesis or resolution of the racemic mixture.

Stereoselective Synthesis

While a specific, high-yielding stereoselective synthesis for this compound is not prominently reported in the literature, general approaches for the asymmetric synthesis of α-alkoxy ketones can be considered. These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers. This method utilizes an enzyme that selectively catalyzes a reaction with one enantiomer of the racemic mixture at a much faster rate than the other, allowing for the separation of the unreacted enantiomer and the product. For a ketone like this compound, a plausible approach would be an asymmetric reduction using a ketoreductase enzyme.

Figure 3: Conceptual workflow for enzymatic kinetic resolution.

Enantiomeric Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the separation and quantification of the enantiomers of this compound.

Experimental Protocol: Chiral HPLC (General)

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel® series) is typically effective for resolving this type of chiral compound.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a wavelength where the ketone chromophore absorbs.

-

Quantification: The enantiomeric excess (ee%) can be determined by integrating the peak areas of the two enantiomers in the chromatogram.

Conclusion

The stereochemistry of this compound is a critical aspect for its application in fields where chiral recognition is important. While the synthesis of the racemic mixture is straightforward, the preparation of enantiomerically pure forms requires specialized techniques such as stereoselective synthesis or kinetic resolution. Chiral HPLC provides a reliable method for the analysis of the enantiomeric composition of this compound. Further research to determine the specific rotation of the individual enantiomers and to develop efficient and scalable methods for their preparation is warranted to fully unlock their potential in various applications.

References

Potential biological activity of 3-Methoxybutan-2-one

An In-depth Technical Guide to the Potential Biological Activity of 3-Methoxybutan-2-one

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the currently available information on this compound. It is intended for research purposes only and not for human or veterinary use. The toxicological properties of this compound have not been fully investigated.

Executive Summary

This compound (MO) is a bio-based, renewable oxygenated solvent that has garnered attention as a sustainable alternative to halogenated solvents.[1][2][3] While its primary application has been in organic chemistry, its structural features—a ketone and an ether functional group—suggest potential for interactions with biological systems.[1] Currently, there is a significant gap in the literature regarding its specific pharmacological activities. This guide consolidates the existing data on its physicochemical properties and safety profile, and proposes a strategic framework for investigating its potential biological activities based on its chemical structure and the activities of related compounds.

Physicochemical Properties and Safety Profile

Understanding the fundamental characteristics of this compound is crucial for designing and interpreting biological assays. The compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[4] However, it has shown a favorable safety profile in specific tests, with a low potential for peroxide formation and a negative result in the Ames mutagenicity test.[1][2][3]

Table 1: Physicochemical and Toxicological Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₀O₂ | [1][4] |

| Molecular Weight | 102.13 g/mol | [1][4] |

| CAS Number | 17742-05-1 | [1][4] |

| GHS Hazard Statements | H226, H315, H319, H335 | [4] |

| Mutagenicity | Negative in Ames Test | [1][2][3] |

| Peroxide Forming Potential | Low |[1][2][3] |

Potential Biological Activities and Mechanisms of Action

Direct research into the biological activity of this compound is currently lacking. However, its chemical structure allows for hypothetical interactions with biological targets. The ketone group can participate in hydrogen bonding as an acceptor, and the overall molecule has moderate polarity, which may facilitate passage through biological membranes and interaction with enzymes or receptors.[1]

The related compound, 3-Methoxy-2-butanol, which can be formed by the reduction of this compound, has been postulated to inhibit microorganism growth by disrupting cellular processes or interfering with enzyme function.[5] While this activity is not confirmed for this compound, it suggests a potential avenue for antimicrobial screening.

Furthermore, the effect of methoxy group substitution on the biological activity of various compounds is well-documented, though its impact is highly structure-dependent. In some alpha-2-adrenoreceptor antagonists, methoxy substitution decreases potency, highlighting the need for empirical testing.[6]

Caption: Hypothetical interaction pathways for this compound with biological targets.

Recommended Experimental Protocols

To systematically evaluate the biological potential of this compound, a tiered screening approach is recommended, starting with fundamental cytotoxicity assays followed by more specific functional assays.

Cytotoxicity Assessment using Resazurin Assay

This protocol determines the concentration at which the compound induces cell death, a critical first step for any further biological testing.

Methodology:

-

Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, A549 for lung) in a 96-well microplate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 1 µM to 1000 µM. Ensure the final DMSO concentration is ≤0.5%.

-

Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 24 or 48 hours.

-

Resazurin Staining: Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well and incubate for 2-4 hours, or until a significant color change is observed in the control wells.

-

Data Acquisition: Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).

Caption: Experimental workflow for the Resazurin-based cytotoxicity assay.

Antimicrobial Susceptibility Testing

This protocol assesses the ability of the compound to inhibit the growth of bacteria and fungi.

Methodology:

-

Microorganism Preparation: Grow bacterial strains (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans) to mid-log phase in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Assay Setup: In a 96-well plate, add 50 µL of sterile broth to each well. Add 50 µL of this compound stock solution to the first column and perform 2-fold serial dilutions across the plate.

-

Inoculation: Add 50 µL of the prepared microbial suspension (adjusted to a final concentration of ~5 x 10⁵ CFU/mL) to each well.

-

Controls: Include a positive control (microbes with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

-

Data Acquisition: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth. This can be assessed visually or by measuring absorbance at 600 nm.

Conclusion and Future Outlook

This compound represents a molecule with a well-defined profile as a sustainable solvent but a largely unexplored biological potential. Its low mutagenicity and favorable safety characteristics in preliminary studies make it an attractive candidate for broader biological screening.[1][2][3] The immediate research priorities should be to establish its basic cytotoxic profile across a diverse panel of human cell lines and to conduct antimicrobial susceptibility testing. Subsequent investigations could explore its effects on specific enzyme families, such as kinases or proteases, and its potential to modulate receptor activity. A thorough investigation is required to transition this compound from an industrial solvent to a potential lead for therapeutic development.

References

- 1. This compound | 17742-05-1 | Benchchem [benchchem.com]

- 2. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 3. This compound as a sustainable bio-based alternative to chlorinated solvents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C5H10O2 | CID 12500500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methoxy-2-butanol | 53778-72-6 | Benchchem [benchchem.com]

- 6. Effect of methoxy substitution on the adrenergic activity of three structurally related alpha 2-adrenoreceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Enantioselective Synthesis of 3-Methoxybutan-2-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 3-Methoxybutan-2-one, a valuable chiral building block in organic synthesis. The focus is on robust and highly selective biocatalytic methods, which offer significant advantages in terms of environmental impact and stereochemical control. The protocols described herein detail two primary strategies: kinetic resolution of a racemic precursor using lipases and asymmetric reduction of a prochiral diketone utilizing a ketoreductase. These methods provide access to both (R)- and (S)-enantiomers of the target molecule with high enantiomeric excess.

Introduction

Chiral α-alkoxy ketones are important structural motifs found in numerous biologically active molecules and serve as versatile intermediates in the synthesis of complex pharmaceuticals. This compound, with its stereogenic center at the α-position to the carbonyl group, is a key precursor for the synthesis of various chiral amines and alcohols.[1] The development of efficient and highly enantioselective methods for its synthesis is therefore of significant interest to the scientific community. While classical chemical methods for asymmetric synthesis exist, biocatalysis has emerged as a powerful alternative, offering mild reaction conditions, high selectivity, and a favorable environmental profile.[2]

This report outlines two effective biocatalytic approaches for obtaining enantiopure this compound. The first approach is a lipase-catalyzed kinetic resolution of racemic 3-hydroxybutan-2-one (acetoin), followed by methylation. The second details the asymmetric reduction of 1-methoxypropane-1,2-dione using a ketoreductase.

Application Notes

The choice between the kinetic resolution and asymmetric reduction pathways for the synthesis of enantiopure this compound depends on several factors, including the desired enantiomer, availability of starting materials and enzymes, and scalability of the process.

Kinetic Resolution via Lipase-Catalyzed Acylation:

This method is particularly useful when starting from racemic 3-hydroxybutan-2-one, which is commercially available. Lipases such as Candida antarctica lipase B (CAL-B) and Pseudomonas cepacia lipase (PCL) are well-known for their ability to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted.[3][4] This allows for the separation of the two enantiomers. Subsequent methylation of the desired enantiomer of 3-hydroxybutan-2-one yields the target (R)- or (S)-3-Methoxybutan-2-one. A key advantage of this method is the commercial availability of a wide range of lipases, allowing for screening to find the optimal enzyme for a specific substrate. However, a significant drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.

Asymmetric Reduction of a Prochiral Diketone:

This approach offers the potential for a theoretical yield of 100% of the desired enantiomer. The synthesis begins with the preparation of the prochiral substrate, 1-methoxypropane-1,2-dione. This diketone can then be selectively reduced using a ketoreductase (KRED) or an alcohol dehydrogenase (ADH). These enzymes, often available in enantiocomplementary pairs, can produce either the (R)- or (S)-enantiomer of the corresponding α-hydroxy ketone with high enantiomeric excess. The choice of enzyme is critical and often requires screening of a KRED library to identify the best catalyst for the specific substrate and desired stereochemical outcome.

Comparison of Synthetic Strategies

| Feature | Lipase-Catalyzed Kinetic Resolution | Asymmetric KRED Reduction |

| Starting Material | Racemic 3-hydroxybutan-2-one | 1-Methoxypropane-1,2-dione |

| Key Enzyme | Lipase (e.g., CAL-B, PCL) | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) |

| Theoretical Yield | 50% for one enantiomer | 100% for one enantiomer |

| Advantages | Readily available starting material, wide variety of commercial lipases. | High theoretical yield, potential for high enantioselectivity. |

| Disadvantages | Limited to 50% yield, requires separation of enantiomers. | Requires synthesis of the prochiral diketone substrate. |

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (S)-3-Methoxybutan-2-one via Lipase-Catalyzed Kinetic Resolution

This protocol describes the kinetic resolution of racemic 3-hydroxybutan-2-one via acylation, followed by separation of the enantiomers and subsequent methylation of the (S)-alcohol.

Workflow Diagram:

Caption: Workflow for the synthesis of (S)-3-Methoxybutan-2-one via kinetic resolution.

Materials:

-

Racemic 3-hydroxybutan-2-one (acetoin)

-

Candida antarctica lipase B (CAL-B), immobilized (e.g., Novozym® 435)

-

Vinyl acetate

-

Anhydrous solvent (e.g., toluene, THF)

-

Methyl iodide (MeI)

-

Silver(I) oxide (Ag₂O)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Enzymatic Acylation:

-

To a solution of racemic 3-hydroxybutan-2-one (1.0 g, 11.35 mmol) in anhydrous toluene (50 mL), add vinyl acetate (2.1 mL, 22.7 mmol).

-

Add immobilized CAL-B (200 mg) to the solution.

-

Stir the mixture at room temperature (25 °C) and monitor the reaction progress by chiral GC or HPLC.

-

The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

-

Once the desired conversion is reached, filter off the enzyme and wash it with toluene. The enzyme can often be reused.

-

Concentrate the filtrate under reduced pressure to obtain a crude mixture of (S)-3-hydroxybutan-2-one and (R)-3-acetoxybutan-2-one.

-

-

Separation of Enantiomers:

-

Purify the crude mixture by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to separate the unreacted (S)-3-hydroxybutan-2-one from the (R)-3-acetoxybutan-2-one.

-

-

Methylation of (S)-3-Hydroxybutan-2-one:

-

Dissolve the purified (S)-3-hydroxybutan-2-one (0.4 g, 4.54 mmol) in anhydrous dichloromethane (20 mL).

-

Add silver(I) oxide (1.58 g, 6.81 mmol) followed by methyl iodide (0.42 mL, 6.81 mmol).

-

Stir the reaction mixture in the dark at room temperature for 24 hours.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite® and wash with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate) to afford (S)-3-methoxybutan-2-one.

-

Protocol 2: Enantioselective Synthesis of (R)-3-Methoxybutan-2-one via Asymmetric Reduction

This protocol outlines the synthesis of the prochiral diketone followed by its asymmetric reduction using a ketoreductase to yield (R)-3-hydroxybutan-2-one, which is then methylated.

Workflow Diagram:

References

- 1. re.public.polimi.it [re.public.polimi.it]

- 2. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for the Asymmetric Reduction of 3-Methoxybutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric reduction of prochiral ketones to form enantiomerically enriched secondary alcohols is a cornerstone of modern synthetic organic chemistry, particularly in the pharmaceutical industry where the chirality of a molecule is critical to its biological activity. 3-Methoxybutan-2-one is a valuable prochiral α-alkoxy ketone, and its reduction product, 3-methoxybutan-2-ol, is a chiral building block for the synthesis of various complex molecules. This document provides detailed application notes and protocols for the asymmetric reduction of this compound, focusing on biocatalytic methods that offer high enantioselectivity and operate under mild, environmentally benign conditions.

Biocatalytic Approaches to Asymmetric Reduction

Biocatalysis, utilizing whole microbial cells or isolated enzymes, has emerged as a powerful tool for asymmetric synthesis.[1] Microorganisms such as yeasts and fungi possess a rich arsenal of oxidoreductases, including alcohol dehydrogenases (ADHs), that can catalyze the reduction of ketones with high stereoselectivity.[2] These enzymatic reductions often proceed with excellent enantiomeric excess (e.e.) and under sustainable conditions, avoiding the need for heavy metal catalysts or harsh reagents.[1]

Featured Biocatalyst: Geotrichum candidum

The yeast Geotrichum candidum is a versatile biocatalyst known for its ability to reduce a wide range of ketones, including α-alkoxy ketones, with high enantioselectivity.[3][4] The dehydrogenases present in G. candidum typically follow Prelog's rule, delivering the corresponding (S)-alcohol. This makes it a prime candidate for the asymmetric reduction of this compound to yield enantiopure 3-methoxybutan-2-ol. The use of whole cells is often preferred as it circumvents the need for costly enzyme isolation and cofactor regeneration.[2]

Data Presentation: Asymmetric Reduction of this compound

The following table summarizes the expected outcomes for the asymmetric reduction of this compound using various biocatalytic systems. While specific data for this substrate is not extensively published, the values are extrapolated from reductions of structurally similar α-alkoxy ketones and aromatic ketones by the listed microorganisms.

| Biocatalyst System | Substrate | Product Stereoisomer | Enantiomeric Excess (e.e.) (%) | Yield (%) | Reference Type |

| Geotrichum candidum (Whole Cells) | This compound | (S)-3-Methoxybutan-2-ol | >95 | High | Analogous Reductions[3][4] |

| Saccharomyces cerevisiae (Baker's Yeast) | This compound | (S)-3-Methoxybutan-2-ol | Variable (often moderate to high) | Moderate to High | General Ketone Reductions[5] |

| Daucus carota (Carrot Root Cells) | This compound | (S)-3-Methoxybutan-2-ol | Moderate to High | Moderate | General Ketone Reductions |

Experimental Protocols

Protocol 1: Asymmetric Reduction of this compound using Free Cells of Geotrichum candidum

This protocol describes the general procedure for the bioreduction of this compound using freely suspended whole cells of Geotrichum candidum.

Materials:

-

Geotrichum candidum culture

-

Yeast extract peptone dextrose (YPD) broth

-

This compound

-

Glucose (as a co-substrate for cofactor regeneration)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Shaking incubator

-

Centrifuge

-

Rotary evaporator

-

Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for e.e. and conversion analysis

Procedure:

-

Cultivation of Geotrichum candidum : Inoculate a sterile YPD broth with Geotrichum candidum. Incubate at 25-30°C with shaking (e.g., 150-200 rpm) for 48-72 hours until a sufficient cell density is reached.

-

Cell Harvesting and Preparation : Harvest the cells by centrifugation (e.g., 4000 rpm, 10 min). Wash the cell pellet with sterile phosphate buffer and centrifuge again. Resuspend the washed cells in the reaction buffer.

-

Bioreduction Reaction : In a sterile flask, combine the cell suspension with the phosphate buffer. Add glucose to a final concentration of 1-5% (w/v). Add this compound (e.g., 10-50 mM). The final reaction volume should be determined based on the desired scale.

-

Incubation : Incubate the reaction mixture at 25-30°C with shaking (e.g., 150-200 rpm) for 24-72 hours. Monitor the reaction progress by periodically analyzing small aliquots.

-

Work-up : After the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Analysis : Determine the enantiomeric excess and conversion of the resulting 3-methoxybutan-2-ol by chiral GC or HPLC analysis.

Protocol 2: Asymmetric Reduction of this compound using Immobilized Geotrichum candidum Cells

Immobilization of whole cells can improve catalyst stability, reusability, and simplify product purification.[4]

Materials:

-

Geotrichum candidum cells (prepared as in Protocol 1)

-

Sodium alginate solution (2-3% w/v in water)

-

Calcium chloride solution (0.2 M)

-

Reaction components as listed in Protocol 1

Procedure:

-

Cell Immobilization : Mix the harvested and washed Geotrichum candidum cell paste with the sodium alginate solution. Add this mixture dropwise into the calcium chloride solution with gentle stirring. Calcium alginate beads containing the entrapped yeast cells will form. Allow the beads to harden for 1-2 hours in the CaCl₂ solution.

-

Washing : Collect the beads by filtration and wash them thoroughly with sterile distilled water to remove excess calcium chloride and any free cells.

-

Bioreduction Reaction : Add the immobilized cell beads to the reaction mixture containing phosphate buffer, glucose, and this compound as described in Protocol 1.

-

Incubation and Work-up : Follow the incubation and work-up procedures as outlined in Protocol 1. The immobilized beads can be easily separated from the reaction mixture by simple filtration.

-

Catalyst Recycling : After the reaction, the beads can be washed with buffer and reused for subsequent batches.

-

Analysis : Analyze the product for enantiomeric excess and conversion as described in Protocol 1.

Visualizations

Caption: General workflow for the biocatalytic asymmetric reduction of this compound.

Caption: Key relationships in the biocatalytic reduction of this compound.

References

- 1. scispace.com [scispace.com]

- 2. New alcohol dehydrogenases for the synthesis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Immobilized and Free Cells of Geotrichum candidum for Asymmetric Reduction of Ketones: Stability and Recyclability [mdpi.com]

- 5. acgpubs.org [acgpubs.org]

Application Notes and Protocols: Use of 3-Methoxybutan-2-one as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybutan-2-one is a chiral ketone that holds potential as a versatile building block in asymmetric synthesis. Its utility stems from the presence of a stereocenter at the C3 position, which can influence the stereochemical outcome of reactions at the adjacent carbonyl group. This molecule can serve as a precursor for the synthesis of valuable chiral synthons, such as chiral diols and amino alcohols, which are key components in the development of pharmaceuticals and other biologically active molecules.[] The methoxy group can also play a role in modifying the pharmacokinetic and physicochemical properties of a final drug compound.

While primarily investigated as a green solvent, the reactivity of this compound's ketone functionality opens avenues for its application in stereoselective transformations. This document outlines potential applications and generalized protocols for its use as a chiral building block.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol |

| CAS Number | 17742-05-1 |

| Appearance | Colorless liquid |

| Boiling Point | Not specified in search results |

| Solubility | Soluble in many organic solvents |

Potential Stereoselective Transformations and Protocols

The strategic location of the chiral center adjacent to the ketone in this compound allows for facial differentiation of the carbonyl group, which can be exploited in various stereoselective reactions.

The reduction of the ketone in (R)- or (S)-3-Methoxybutan-2-one can lead to the formation of the corresponding (2R,3R/S)- or (2S,3R/S)-3-methoxybutan-2-ol. These chiral diol synthons are valuable intermediates in natural product synthesis and drug discovery. The stereochemical outcome of the reduction is dependent on the reducing agent and reaction conditions, governed by principles such as Felkin-Anh or chelation-controlled models.

Experimental Protocol (General)

Objective: To synthesize chiral 3-methoxybutan-2-ol via diastereoselective reduction of this compound.

Materials:

-

(R)- or (S)-3-Methoxybutan-2-one

-

Reducing agent (e.g., Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄), or a stereodirecting reducing agent like L-Selectride®)

-

Anhydrous solvent (e.g., Methanol, Tetrahydrofuran (THF))

-

Quenching solution (e.g., saturated aqueous NH₄Cl, water)

-

Drying agent (e.g., anhydrous MgSO₄)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

-

Cool the solution to the desired temperature (e.g., -78 °C for high selectivity).

-

Slowly add the reducing agent (1.0-1.5 eq) to the stirred solution.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of the appropriate quenching solution at low temperature.

-

Allow the mixture to warm to room temperature and perform an aqueous workup. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over the drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate the desired diastereomer of 3-methoxybutan-2-ol.

-

Characterize the product and determine the diastereomeric ratio using NMR spectroscopy or chiral GC/HPLC.

Table 1: Hypothetical Diastereoselective Reduction of this compound

| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | NaBH₄ | Methanol | 0 | 70:30 | >90 |

| 2 | L-Selectride® | THF | -78 | >95:5 | >90 |

*Data is hypothetical and for illustrative purposes only. Experimental optimization is required.

Diagram 1: Diastereoselective Reduction Workflow

Caption: Workflow for the diastereoselective reduction of this compound.